

# 5-Bromo-2-propyl-2H-indazole: A Technical Review

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## Compound of Interest

Compound Name: *5-Bromo-2-propyl-2H-indazole*

Cat. No.: B597009

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## Abstract

**5-Bromo-2-propyl-2H-indazole** is a substituted indazole derivative with potential applications in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a broad range of therapeutic effects including anti-inflammatory, antimicrobial, and anticancer activities. This technical guide provides a comprehensive review of the available literature on **5-Bromo-2-propyl-2H-indazole**, including its chemical properties, synthesis, and potential biological significance. Due to the limited publicly available data on this specific compound, information from closely related analogs, particularly 5-bromo-2-alkyl-2H-indazoles, is leveraged to provide a thorough overview. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel indazole-based therapeutics.

## Chemical Properties and Data

**5-Bromo-2-propyl-2H-indazole** is a heterocyclic aromatic compound. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	1280786-77-7	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	239.11 g/mol	<a href="#">[1]</a>
Appearance	Not specified in available literature	-
Melting Point	Not specified in available literature	-
Boiling Point	Not specified in available literature	-
Solubility	Not specified in available literature	-

Table 1: Physicochemical Properties of **5-Bromo-2-propyl-2H-indazole**.

## Synthesis and Characterization

While a specific experimental protocol for the synthesis of **5-Bromo-2-propyl-2H-indazole** is not detailed in the reviewed literature, a reliable synthetic route can be extrapolated from established methods for the regioselective N-alkylation of indazoles. The synthesis of the closely related analog, 5-bromo-2-ethyl-2H-indazole, provides a strong template for a potential synthetic protocol.

## Proposed Synthetic Protocol

The synthesis of **5-Bromo-2-propyl-2H-indazole** can likely be achieved through the N-alkylation of 5-bromo-1H-indazole with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane, under basic conditions. A general procedure is outlined below, adapted from the synthesis of similar 2-alkyl-2H-indazoles.

Experimental Protocol: Synthesis of **5-Bromo-2-propyl-2H-indazole** (Extrapolated)

- Materials: 5-bromo-1H-indazole, 1-bromopropane (or 1-iodopropane), a suitable base (e.g., sodium hydride (NaH), potassium carbonate ( $K_2CO_3$ ), or cesium carbonate ( $Cs_2CO_3$ )), and an appropriate solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).
- Procedure:
  - To a solution of 5-bromo-1H-indazole in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
  - Stir the mixture for a predetermined time (e.g., 30-60 minutes) to allow for the deprotonation of the indazole nitrogen.
  - Add 1-bromopropane (or 1-iodopropane) dropwise to the reaction mixture.
  - The reaction is then stirred at room temperature or heated to a specific temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until completion.
  - Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
  - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  - The crude product is purified by column chromatography on silica gel to afford **5-Bromo-2-propyl-2H-indazole**.

Note: The choice of base and solvent can influence the regioselectivity of the alkylation, yielding a mixture of N1 and N2 isomers. Optimization of reaction conditions is crucial to maximize the yield of the desired 2-propyl isomer.

## Expected Characterization Data

The structural confirmation of the synthesized **5-Bromo-2-propyl-2H-indazole** would rely on standard spectroscopic techniques. The expected data, based on the analysis of similar compounds, is presented below.

Technique	Expected Data
<sup>1</sup> H NMR	Signals corresponding to the propyl group (a triplet for the terminal methyl, a sextet for the methylene adjacent to the methyl, and a triplet for the methylene attached to the indazole nitrogen), and distinct aromatic protons of the indazole core.
<sup>13</sup> C NMR	Resonances for the three carbons of the propyl group and the aromatic carbons of the 5-bromo-indazole moiety.
Mass Spectrometry (MS)	A molecular ion peak $[M]^+$ and/or a protonated molecular ion peak $[M+H]^+$ corresponding to the calculated molecular weight (239.11 for $C_{10}H_{11}BrN_2$ ), with a characteristic isotopic pattern for bromine.
Infrared (IR) Spectroscopy	Absorption bands characteristic of aromatic C-H stretching, C=C and C=N stretching of the indazole ring, and C-H stretching of the alkyl chain.

Table 2: Expected Spectroscopic Data for **5-Bromo-2-propyl-2H-indazole**.

## Biological Activities and Potential Applications

Direct studies on the biological activity of **5-Bromo-2-propyl-2H-indazole** are not available in the public domain. However, the broader class of indazole derivatives has been extensively investigated and shown to possess a wide array of pharmacological properties. This suggests that **5-Bromo-2-propyl-2H-indazole** is a promising candidate for biological screening.

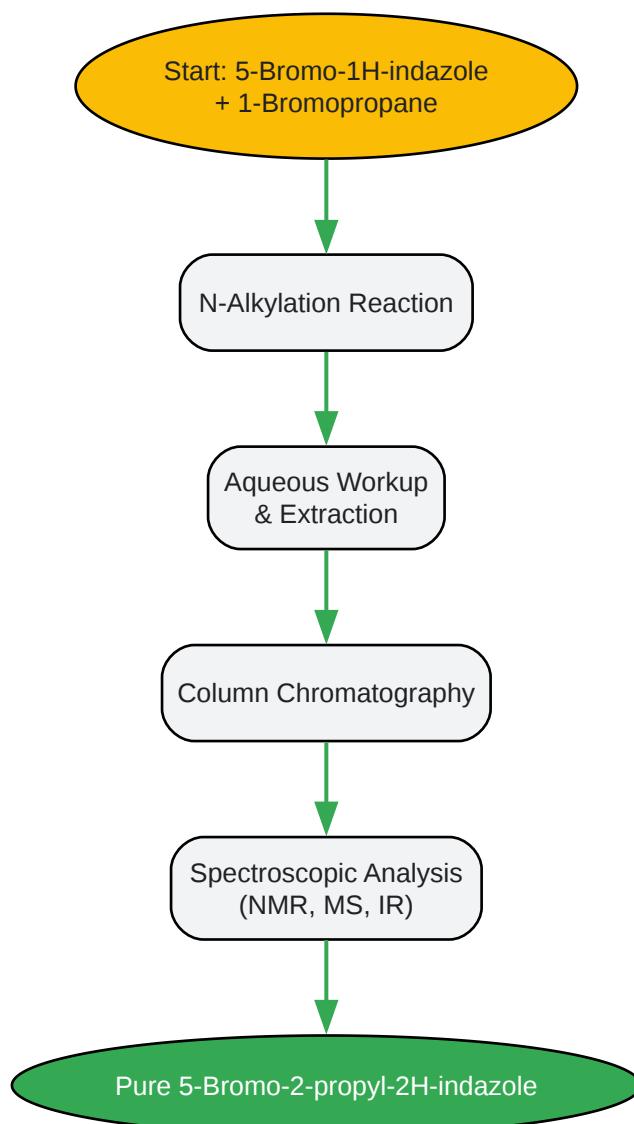
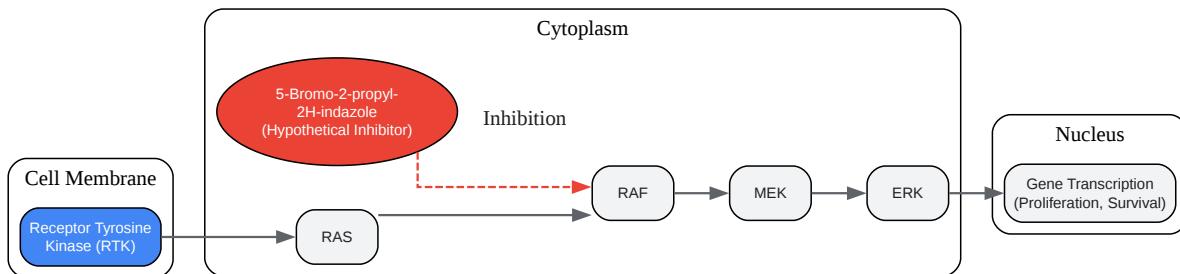
## Potential Therapeutic Areas

- **Anticancer Activity:** Many indazole derivatives have demonstrated potent anticancer activity by targeting various protein kinases involved in cancer cell proliferation and survival.[\[2\]](#)

- Anti-inflammatory Activity: The indazole nucleus is a core structure in several non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[4]
- Antimicrobial Activity: Various substituted indazoles have been reported to exhibit activity against a range of microbial pathogens, including bacteria and fungi.
- Other CNS Activities: Some indazole derivatives have been investigated for their potential in treating neurological and psychiatric disorders.

## Postulated Mechanism of Action

Given the prevalence of kinase inhibition as a mechanism for bioactive indazoles, it is plausible that **5-Bromo-2-propyl-2H-indazole** could function as a kinase inhibitor. The specific kinase targets would depend on the overall three-dimensional structure of the molecule and its interactions within the ATP-binding pocket of a given kinase. A hypothetical signaling pathway that could be targeted by an indazole-based kinase inhibitor in cancer is depicted below.



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